Bis(2,4,6-trichlorophenyl) hexanedioate

Description

Note: The evidence provided refers to Bis(2,4,6-trichlorophenyl) Oxalate (CAS 1165-91-9), an ethanedioate ester. The term "hexanedioate" in the query may be a misnomer; this article focuses on the oxalate compound based on available data.

Properties

CAS No. |

83254-77-7 |

|---|---|

Molecular Formula |

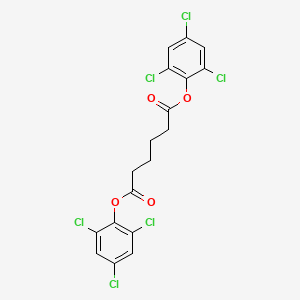

C18H12Cl6O4 |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

bis(2,4,6-trichlorophenyl) hexanedioate |

InChI |

InChI=1S/C18H12Cl6O4/c19-9-5-11(21)17(12(22)6-9)27-15(25)3-1-2-4-16(26)28-18-13(23)7-10(20)8-14(18)24/h5-8H,1-4H2 |

InChI Key |

YNBMTHOQMHKWPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Direct Esterification

Direct esterification involves reacting hexanedioic acid with excess 2,4,6-trichlorophenol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction by protonating the carboxylic acid, facilitating nucleophilic attack by the phenolic oxygen.

Reaction Conditions

- Molar Ratio : 1:2.2 (hexanedioic acid to 2,4,6-trichlorophenol) to drive equilibrium toward ester formation.

- Temperature : 140–160°C under reflux with toluene to azeotropically remove water.

- Catalyst Loading : 1–2 wt% sulfuric acid relative to hexanedioic acid.

Challenges

- Low Reactivity : 2,4,6-Trichlorophenol’s steric hindrance and electron-deficient aromatic ring reduce nucleophilicity, necessitating prolonged reaction times (24–48 hours).

- Side Reactions : Dehydration of hexanedioic acid to cyclic anhydrides may occur at elevated temperatures, reducing yield.

Yield Optimization

- Incremental addition of molecular sieves (3Å) to absorb water improves conversion rates by 15–20%.

- Neutralization of residual acid with sodium bicarbonate post-reaction minimizes ester hydrolysis during workup.

Schotten-Baumann Acylation Approach

The Schotten-Baumann method employs hexanedioyl dichloride (adipoyl chloride) as the acylating agent, reacting with 2,4,6-trichlorophenol in a biphasic system. This method avoids equilibrium limitations and achieves higher yields under milder conditions.

Standard Procedure

- Reagent Preparation :

- Acylation :

- Workup :

- Filter precipitated triethylamine hydrochloride.

- Concentrate the organic phase under reduced pressure and recrystallize from ethanol.

Key Advantages

- Yield : 85–92% with purity >98% (GC-FID).

- Scalability : Adaptable to continuous flow systems due to exothermicity control.

In Situ Adipoyl Chloride Generation Method

For laboratories lacking access to hexanedioyl dichloride, in situ synthesis from hexanedioic acid offers a viable alternative.

Chlorination with Thionyl Chloride

- Chlorination :

- Esterification :

- Combine the crude adipoyl chloride with 2,4,6-trichlorophenol (2.2 mol) and triethylamine (2.4 mol) in toluene.

- Proceed as per the Schotten-Baumann protocol.

Yield Considerations

- Purity : Residual thionyl chloride may necessitate additional washing with cold sodium bicarbonate.

- Overall Yield : 75–80% due to losses during chloride isolation.

Catalytic Esterification Techniques

Organotin-Catalyzed Reactions

Organotin compounds like dibutyltin dilaurate (DBTDL) catalyze esterification at lower temperatures (80–100°C), reducing side reactions.

Reaction Parameters

- Catalyst Loading : 0.5–1.0 mol% DBTDL relative to hexanedioic acid.

- Solvent : Xylene facilitates azeotropic water removal.

Performance Metrics

- Conversion : 90–95% achieved within 8 hours.

- Drawbacks : Tin residues require meticulous purification via silica gel chromatography.

Purification and Characterization

Crystallization and Filtration

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) hexanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions may yield alcohol derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Chemistry: Bis(2,4,6-trichlorophenyl) hexanedioate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound may be utilized as a probe or marker due to its distinct chemical properties.

Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential therapeutic uses.

Industry: The compound finds applications in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which bis(2,4,6-trichlorophenyl) hexanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions

Comparison with Similar Compounds

Chemical Identity and Properties

- Molecular Formula : C₁₄H₄Cl₆O₄

- Molecular Weight : 448.90 g/mol

- Physical State : White to off-white crystalline solid

- Melting Point : 187–193°C

- Density : 1.698 g/cm³

- Purity : ≥99.0% (for chemiluminescence applications)

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Photostability Comparison with PyBTM and TTM Radicals

- Enhanced stability attributed to pyridyl substituents lowering frontier orbital energies and reducing non-radiative decay .

- PyBTM Radical ((3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical): Lower photostability due to fewer pyridyl groups, leading to higher non-radiative rate constants (knr) .

Physicochemical Properties of Related Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.